An In-depth Technical Guide to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS No. 903094-57-5)
An In-depth Technical Guide to tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS No. 903094-57-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, and its pivotal role as a versatile intermediate for the synthesis of complex pharmaceutical agents. A detailed, field-tested protocol for its synthesis via reductive amination is presented, emphasizing the rationale behind procedural steps to ensure reproducibility and scalability. Furthermore, this guide outlines the standard analytical methodologies for the structural elucidation and purity assessment of the title compound, supported by expected characterization data. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice. This document is intended to be an essential resource for researchers engaged in the design and synthesis of novel therapeutics incorporating the piperidinyl-pyrrolidine scaffold.
Introduction and Strategic Importance
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate, bearing the CAS number 903094-57-5, is a bifunctional organic molecule that incorporates a piperidine ring linked to a Boc-protected aminopyrrolidine moiety. The strategic placement of these two saturated nitrogen heterocycles makes it a valuable synthon in the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers chemical stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, enabling subsequent synthetic transformations.[1]
The piperidinyl-pyrrolidine scaffold is a common structural motif in a range of biologically active compounds. These saturated heterocyclic systems are prevalent in numerous FDA-approved drugs, where they often serve to modulate physicochemical properties such as solubility and lipophilicity, and to orient functional groups for optimal interaction with biological targets.[2] Consequently, tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and modulators of other important enzyme families.
Physicochemical and Structural Properties
A summary of the key physicochemical properties for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is provided in the table below. These values are critical for understanding the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.
| Property | Value | Reference |
| CAS Number | 903094-57-5 | |
| Molecular Formula | C₁₄H₂₇N₃O₂ | [3] |
| Molecular Weight | 269.39 g/mol | [3] |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, and dichloromethane; sparingly soluble in water | Inferred from structure |
| Predicted XlogP | 1.3 | [4] |
Synthesis and Mechanistic Considerations
The most direct and industrially scalable approach for the synthesis of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is the reductive amination between tert-butyl pyrrolidin-3-ylcarbamate and piperidin-4-one. This reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted below. This two-step, one-pot process is highly efficient and avoids the isolation of the unstable enamine/iminium intermediate.
Caption: Synthetic workflow for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
Detailed Experimental Protocol
This protocol is based on established procedures for reductive amination reactions.[5][6]
Materials and Reagents:
-
tert-Butyl pyrrolidin-3-ylcarbamate (1.0 eq)
-
Piperidin-4-one hydrochloride (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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To a stirred suspension of piperidin-4-one hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of the limiting reagent) under a nitrogen atmosphere, add triethylamine (1.2 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) to the mixture.
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Stir the reaction mixture for 1 hour at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Note: The addition can be exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
Rationale for Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyl groups than sodium borohydride, minimizing side reactions. Its tolerance for mildly acidic conditions allows for the in situ formation and reduction of the iminium ion.[5]
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and effectively solubilizes the reactants and reagents.
-
Base: Triethylamine is used to neutralize the hydrochloride salt of piperidin-4-one, allowing the free base to participate in the reaction.
-
Workup: The aqueous sodium bicarbonate quench neutralizes any remaining acidic species and destroys excess reducing agent. The subsequent extraction and brine wash remove inorganic byproducts and water.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for the piperidine and pyrrolidine ring protons. The proton on the carbamate-bearing carbon of the pyrrolidine ring would likely appear as a multiplet. |
| ¹³C NMR | Expected signals include those for the tert-butyl group (~28 ppm and ~79 ppm for the quaternary and methyl carbons, respectively), and multiple signals in the aliphatic region (30-60 ppm) corresponding to the carbons of the piperidine and pyrrolidine rings. The carbamate carbonyl carbon should appear around 155 ppm. |
| Mass Spectrometry (ESI-MS) | The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 270.2. |
Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid. A purity of ≥95% is generally acceptable for use as a research intermediate.
-
Thin Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring. A suitable mobile phase would be 10% methanol in dichloromethane, with visualization by potassium permanganate stain.
Safety and Handling
As a Senior Application Scientist, ensuring safe laboratory practices is paramount. The following guidelines should be strictly adhered to when handling tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a valuable building block for creating libraries of compounds for screening against various biological targets. After deprotection of the Boc group, the resulting primary amine on the pyrrolidine ring can be further functionalized through acylation, alkylation, or sulfonylation to generate a diverse range of final products. This scaffold is particularly relevant in the synthesis of inhibitors targeting kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders. Its use as an intermediate in the synthesis of complex molecules has been noted in the patent literature for various therapeutic areas.[8]
Conclusion
tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate is a key synthetic intermediate with significant potential in modern drug discovery. This guide has provided a detailed framework for its synthesis, characterization, and safe handling. The presented reductive amination protocol offers a reliable and efficient method for its preparation, enabling researchers to access this valuable building block for the development of novel therapeutics. The insights into its chemical properties and applications underscore its importance for scientists in the pharmaceutical and biotechnology sectors.
References
- Google Patents. US10059714B2 - Protein kinase B inhibitors.
-
PubChemLite. Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]
-
Supporting Information for various tert-butyl carbamates. Available from: [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link]
-
PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)piperidin-4-yl]carbamate. Available from: [Link]
-
PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. Available from: [Link]
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]
- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]
- Google Patents. US20220213099A1 - Prodrug compounds.
-
National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Organic Process Research & Development Vol. 15 No. 4. Available from: [Link]
-
The Royal Society of Chemistry. Thioamide N–C(S) Activation. Available from: [Link]
-
ResearchGate. 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... Available from: [Link]
-
ACS Publications. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link]
-
ResearchGate. Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... Available from: [Link]
-
Google Patents. United States Patent. Available from: [Link]
-
NIST WebBook. tert-Butyl carbamate. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
Dove Press. Drug Repurposing as an Effective Drug Discovery Strategy: A Critical Review. Available from: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]
-
OUCI. Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure. Available from: [Link]
Sources
- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2098034-88-7|tert-Butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Tert-butyl n-[1-(pyrrolidin-3-yl)piperidin-4-yl]carbamate (C14H27N3O2) [pubchemlite.lcsb.uni.lu]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
